REACTION_SMILES
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[CH3:21][OH:22].[OH:1][c:2]1[c:3]([O:14][CH3:15])[cH:4][c:5]([N+:11](=[O:12])[O-:13])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[OH:1][c:2]1[c:3]([O:14][CH3:15])[cH:4][c:5]([N+:11](=[O:12])[O-:13])[c:6]([C:7](=[O:8])[O:9][CH3:21])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])c(C(=O)O)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(O)c(OC)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |